Comparative LogP: A Proxy for Altered Lipophilicity and Membrane Permeability
The computed LogP (XLogP3) for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is 3.5 [1]. This represents a moderate increase in lipophilicity compared to the parent scaffold, 1,3-diphenylpropane-1,3-dione, for which the computed LogP is approximately 2.8-3.0 [2]. This difference is attributed to the addition of the methoxy group and the specific substitution pattern on one of the phenyl rings. In contrast, the more complex natural product curcumin has a higher computed XLogP3 of approximately 3.2-3.6 [3], but with a significantly higher topological polar surface area (TPSA) due to its additional phenolic hydroxyl and methoxy groups on a second ring [3].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 1,3-Diphenylpropane-1,3-dione (Computed LogP ~2.8-3.0); Curcumin (Computed XLogP3 ~3.2-3.6) |
| Quantified Difference | Target compound is ~0.5-0.7 LogP units higher than the unsubstituted core; its LogP is in a similar range to curcumin but with a lower TPSA. |
| Conditions | Computed values from authoritative chemical databases (PubChem). |
Why This Matters
This LogP value suggests the compound has a distinct solubility and permeability profile compared to its simpler analog, which is a critical parameter for procurement decisions in medicinal chemistry and biological screening where lipophilicity influences assay behavior and ADME properties.
- [1] PubChem. (2025). 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/776118 View Source
- [2] PubChem. (2025). Dibenzoylmethane. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/8433 View Source
- [3] PubChem. (2025). Curcumin. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/969516 View Source
